![molecular formula C12H11O5P B14218759 [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-89-8](/img/structure/B14218759.png)
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and phosphonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative, followed by hydroxylation and subsequent introduction of the phosphonic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: This compound has similar structural features but includes fluorine atoms, which may alter its chemical properties and reactivity.
[Fluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Another similar compound with a single fluorine substitution.
Uniqueness
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and phosphonic acid groups, along with the hydroxyl group, allows for a wide range of chemical modifications and reactions, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
822520-89-8 |
|---|---|
Molekularformel |
C12H11O5P |
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
(6-formyl-5-hydroxynaphthalen-2-yl)methylphosphonic acid |
InChI |
InChI=1S/C12H11O5P/c13-6-10-3-2-9-5-8(7-18(15,16)17)1-4-11(9)12(10)14/h1-6,14H,7H2,(H2,15,16,17) |
InChI-Schlüssel |
UDGONYQYHVEFFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


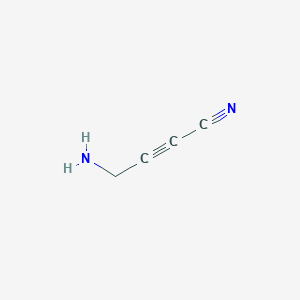
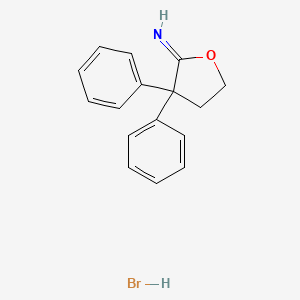


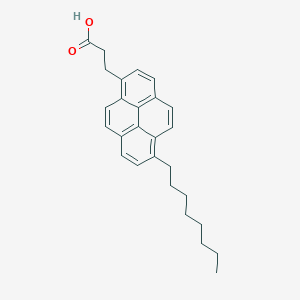
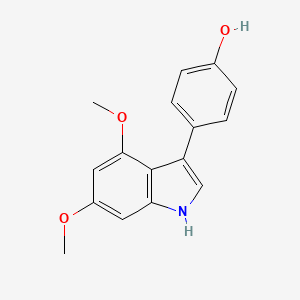
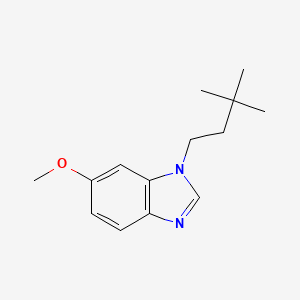
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
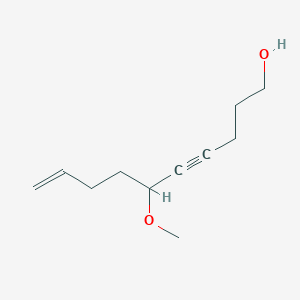
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
phosphanium bromide](/img/structure/B14218760.png)
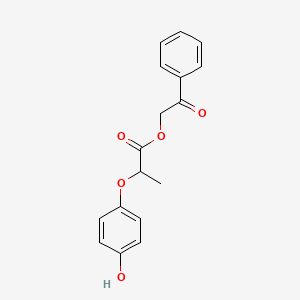
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
